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  • Product: (E)-(2-Iodovinyl)trimethylsilane
  • CAS: 70737-22-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reactivity Profile of trans-1-Iodo-2-(trimethylsilyl)ethylene

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of versatile building blocks is paramount to the efficient and stereocontrolled synthesis of complex molecular archi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of versatile building blocks is paramount to the efficient and stereocontrolled synthesis of complex molecular architectures. Among these, trans-1-iodo-2-(trimethylsilyl)ethylene emerges as a powerful and multifaceted reagent. Its unique combination of a reactive vinyl iodide and a synthetically malleable trimethylsilyl group, arranged in a defined trans stereochemistry, offers a gateway to a diverse array of functionalized alkenes. This guide provides an in-depth exploration of the synthesis and reactivity of this valuable synthetic intermediate, grounded in established chemical principles and supported by peer-reviewed literature.

Synthesis: A Stereoselective Gateway

The preparation of trans-1-iodo-2-(trimethylsilyl)ethylene is most reliably achieved through a two-step sequence commencing with the commercially available and inexpensive trimethylsilylacetylene. The cornerstone of this synthesis is the stereoselective introduction of the vinyl iodide moiety, which dictates the trans configuration of the final product.

Hydrostannylation-Iodination Sequence

A prevalent and highly stereoselective method involves the hydrostannylation of trimethylsilylacetylene, followed by iodination of the resulting vinylstannane. The initial hydrostannylation typically proceeds via a radical mechanism or through a transition-metal-catalyzed process, both of which can be tuned to favor the formation of the desired (E)-vinylstannane. Subsequent treatment with iodine results in the electrophilic substitution of the stannyl group with iodine, proceeding with retention of configuration to yield the trans product.

Experimental Protocol: Synthesis of trans-1-Iodo-2-(trimethylsilyl)ethylene

Step 1: (E)-1-(Tributylstannyl)-2-(trimethylsilyl)ethylene

  • To a stirred solution of trimethylsilylacetylene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a solution of tributyltin hydride (1.1 eq).

  • Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, though it is often used directly in the next step.

Step 2: trans-1-Iodo-2-(trimethylsilyl)ethylene

  • Dissolve the crude (E)-1-(tributylstannyl)-2-(trimethylsilyl)ethylene in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.1 eq) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the characteristic purple color of iodine has dissipated.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure trans-1-iodo-2-(trimethylsilyl)ethylene.

Reactivity Profile: A Hub for Carbon-Carbon Bond Formation

The synthetic utility of trans-1-iodo-2-(trimethylsilyl)ethylene lies in its capacity to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a reactive handle for the formation of new carbon-carbon bonds, while the trimethylsilyl group remains intact, offering a site for subsequent functionalization. The trans stereochemistry of the starting material is typically retained throughout these transformations, providing excellent stereocontrol in the synthesis of disubstituted alkenes.

Sonogashira Coupling

The Sonogashira reaction, the coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for the synthesis of conjugated enynes.[1] trans-1-Iodo-2-(trimethylsilyl)ethylene is an excellent substrate for this reaction, readily coupling with a variety of terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base).[1][2]

General Reaction Scheme:

Sonogashira_Coupling reagents R-C≡CH + I-CH=CH-Si(CH3)3 conditions [Pd(PPh3)4], CuI Et3N, THF, rt product R-C≡C-CH=CH-Si(CH3)3 reagents->product Sonogashira Coupling

Caption: Sonogashira coupling of trans-1-iodo-2-(trimethylsilyl)ethylene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, typically a boronic acid or a boronic ester.[3] This reaction is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. trans-1-Iodo-2-(trimethylsilyl)ethylene efficiently participates in Suzuki-Miyaura couplings to produce substituted vinylsilanes.[4][5]

General Reaction Scheme:

Suzuki_Coupling reagents R-B(OH)2 + I-CH=CH-Si(CH3)3 conditions Pd(PPh3)4, Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) product R-CH=CH-Si(CH3)3 reagents->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of trans-1-iodo-2-(trimethylsilyl)ethylene.

Stille Coupling

The Stille coupling involves the reaction of a vinyl halide with an organostannane, providing a versatile method for the formation of carbon-carbon bonds.[6] While the toxicity of organotin reagents is a concern, the Stille reaction offers a high degree of functional group tolerance and is often effective where other coupling methods fail.[7][8] trans-1-Iodo-2-(trimethylsilyl)ethylene is a competent coupling partner in Stille reactions.

General Reaction Scheme:

Stille_Coupling reagents R-Sn(Bu)3 + I-CH=CH-Si(CH3)3 conditions Pd(PPh3)4, LiCl THF, reflux product R-CH=CH-Si(CH3)3 reagents->product Stille Coupling

Caption: Stille coupling of trans-1-iodo-2-(trimethylsilyl)ethylene.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of a vinyl halide with an alkene, leading to the formation of a more substituted alkene.[9][10] A key feature of the Heck reaction is its excellent stereoselectivity, typically affording the trans product.[9] When trans-1-iodo-2-(trimethylsilyl)ethylene is subjected to Heck conditions with an alkene, the resulting product retains the trans configuration of the starting material.[11][12]

General Reaction Scheme:

Heck_Reaction reagents R-CH=CH2 + I-CH=CH-Si(CH3)3 conditions Pd(OAc)2, PPh3, Base (e.g., Et3N) DMF, heat product R-CH=CH-CH=CH-Si(CH3)3 reagents->product Heck Reaction Negishi_Coupling reagents R-ZnCl + I-CH=CH-Si(CH3)3 conditions Pd(PPh3)4 THF, rt product R-CH=CH-Si(CH3)3 reagents->product Negishi Coupling

Caption: Negishi coupling of trans-1-iodo-2-(trimethylsilyl)ethylene.

Synthetic Utility of the Resulting Vinylsilanes

A significant advantage of using trans-1-iodo-2-(trimethylsilyl)ethylene as a building block is the synthetic versatility of the resulting vinylsilane products. The trimethylsilyl group is not merely a spectator; it is a functional handle that can be stereospecifically transformed into a variety of other groups.

Protodesilylation

The carbon-silicon bond can be cleaved under acidic or basic conditions to install a proton, effectively converting the vinylsilane into a simple alkene. This transformation proceeds with retention of stereochemistry, meaning the trans configuration of the double bond is preserved. This two-step sequence of cross-coupling followed by protodesilylation provides a powerful method for the stereoselective synthesis of trans-alkenes.

Tamao-Fleming Oxidation

The Tamao-Fleming oxidation allows for the conversion of a carbon-silicon bond into a carbon-oxygen bond. Treatment of the vinylsilane with a peroxy acid or other oxidant in the presence of a fluoride source results in the formation of an alcohol. This protocol provides a stereospecific method for the synthesis of enols, which tautomerize to the corresponding ketones or aldehydes.

Halodesilylation

The trimethylsilyl group can be replaced by a halogen (e.g., bromine or chlorine) with retention of stereochemistry, allowing for further iterative cross-coupling reactions. This strategy enables the sequential and controlled introduction of different substituents onto the ethylene core.

Tabulated Data for Cross-Coupling Reactions

The following table summarizes representative conditions and yields for the various cross-coupling reactions of vinyl iodides, which are analogous to the expected reactivity of trans-1-iodo-2-(trimethylsilyl)ethylene.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Sonogashira Terminal AlkynePd(PPh₃)₄, CuIEt₃NTHFRoom Temp.85-95[1][2]
Suzuki-Miyaura Boronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10080-90[4][5]
Stille OrganostannanePd(PPh₃)₄, LiCl-THFReflux75-90[6]
Heck AlkenePd(OAc)₂, PPh₃Et₃NDMF10070-85[9][10]
Negishi OrganozincPd(PPh₃)₄-THFRoom Temp.80-95[13][14]

Conclusion

trans-1-Iodo-2-(trimethylsilyl)ethylene is a highly valuable and versatile building block in modern organic synthesis. Its stereodefined synthesis and predictable reactivity in a multitude of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. The ability to further transform the trimethylsilyl group in the coupled products adds another layer of synthetic utility, allowing for the stereocontrolled introduction of a wide range of functional groups. For researchers and drug development professionals, a thorough understanding of the reactivity profile of this reagent opens up new avenues for the efficient and elegant synthesis of novel chemical entities.

References

  • International Journal of Future Medical and Research. (2025, November 15).
  • ResearchGate. ChemInform Abstract: Trimethylsilyl Iodide as a Multifunctional Agent in the One-Pot Synthesis of 9-(1H-Indol-3-yl)xanthen-4-(9H)-ones from O-Methyl Protected Salicylaldehydes, Indoles, and β-Dicarbonyl Compounds.
  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Sigma-Aldrich.
  • Organic Syntheses. IODOTRIMETHYLSILANE.
  • BenchChem. Application Notes and Protocols for the Negishi Coupling of 1-Iodo-2-Methylcyclopropane with Organozinc Reagents.
  • Myers, A. G., et al. (2005). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society, 127(33), 11673-11683.
  • Scribd. Experimental Procedure - Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • BenchChem. A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
  • ResearchGate. (2023, May 16). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • National Center for Biotechnology Information. (2024, July 10).
  • UTC Scholar. The synthesis and characterization of 9,10-Bis-(iodoethynyl)
  • ResearchGate. (2025, August 6).
  • Grigg, R., et al. (1997). Simple and Efficient Synthesis of the Acetylene Equivalent (E)-1-Benzenesulfonyl-2-(trimethylsilyl)ethylene.
  • National Center for Biotechnology Information. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls.
  • National Center for Biotechnology Information. (2026, January 12).
  • National Center for Biotechnology Information. 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole.
  • MDPI. (2001, August 22).
  • Gelest. Cross-Coupling of Alkynylsilanes.
  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. Heck reaction.
  • ResearchGate. (2025, August 9).
  • Thieme. The Stille reaction of organostannanes with organic electrophiles is one of the most general.
  • Harvard University. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol.
  • University of Illinois at Urbana-Champaign. The Negishi Cross-Coupling Reaction.
  • Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac.
  • CHEMISTRY & BIOLOGY INTERFACE.
  • University of Illinois at Urbana-Champaign. (2023, July 12). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling.
  • Wikipedia. Sonogashira coupling.
  • Royal Society of Chemistry. (2017, February 21). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes.
  • Murata, M., et al. (2006). Palladium(0)-Catalyzed Silylation of Aryl Halides with Triorganosilanes: Synthesis of Aryl(2-furyl)silanes. Synthesis, 2006(1), 147-150.
  • National Center for Biotechnology Information. (2010, December 3). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides.
  • Royal Society of Chemistry. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)
  • Wikipedia. Stille reaction.
  • Organic Syntheses. (2020, August 9).
  • Nobel Prize. Ei-ichi Negishi - Nobel Lecture.
  • Massachusetts Institute of Technology.
  • ResearchGate. (2025, August 6). Total synthesis of natural products using hypervalent iodine reagents.
  • University of Windsor.
  • IJRASET.
  • University of Windsor. (2004, August 27). The Mechanisms of the Stille Reaction.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (E)-(2-Iodovinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of (E)-(2-Iodovinyl)trimethylsilane in Modern Synthesis The construction of carbon-carbon bonds remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (E)-(2-Iodovinyl)trimethylsilane in Modern Synthesis

The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures that are pivotal to medicinal chemistry, materials science, and drug development. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology.[1][2] This guide focuses on a specific, yet highly valuable building block: (E)-(2-Iodovinyl)trimethylsilane.

This reagent offers a unique combination of features that make it an attractive partner in a variety of cross-coupling reactions. The vinyl iodide moiety provides a highly reactive site for palladium catalysis, generally exhibiting faster reaction rates compared to vinyl bromides or chlorides.[3] The (E)-stereochemistry is well-defined and, crucially, is typically retained throughout the coupling process, allowing for precise stereochemical control in the final product.[2] Furthermore, the trimethylsilyl (TMS) group imparts several strategic advantages. It can act as a stable, sterically influential group, or it can be a latent site for further functionalization, for instance, through protodesilylation or subsequent cross-coupling reactions.[4]

This document serves as a comprehensive guide for researchers, providing in-depth technical insights and detailed, field-proven protocols for the application of (E)-(2-Iodovinyl)trimethylsilane in key palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

At the core of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of the new C-C bond.[5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)-R'L_n R-Pd(II)-R'L_n R-Pd(II)(X)L_n->R-Pd(II)-R'L_n Transmetalation (R'-M) R-Pd(II)-R'L_n->Pd(0)L_n Reductive Elimination (R-R')

Caption: The fundamental palladium catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of (E)-(2-Iodovinyl)trimethylsilane, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of (E)-(2-Iodovinyl)trimethylsilane

A common and efficient method for the stereoselective synthesis of (E)-(2-Iodovinyl)trimethylsilane is the hydroiodination of trimethylsilylacetylene. This can be achieved through various methods, including the use of in situ generated HI. A related and highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides from styrenes involves a ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation, which highlights a potential synthetic strategy.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide. Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[7]

Mechanistic Considerations

The key transmetalation step in the Suzuki coupling requires the activation of the organoboron species, typically with a base. This forms a borate complex, which facilitates the transfer of the organic group to the palladium center. The reaction generally proceeds with retention of the double bond stereochemistry.[2]

Tabulated Reaction Conditions
ParameterConditionRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd/CPd(PPh₃)₄ is a common and reliable choice. Buchwald ligands like SPhos can be effective for challenging substrates.[8] Pd/C offers the advantage of being a heterogeneous catalyst that can be easily removed and potentially recycled.[7]
Boronic Acid Arylboronic acids, Heteroarylboronic acidsA wide range of electronically and sterically diverse boronic acids are compatible.[8]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of a carbonate base is standard. The choice of base can influence the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OA biphasic solvent system is typically employed to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction often requires heating to drive the catalytic cycle, particularly the oxidative addition and transmetalation steps.
Detailed Protocol: Suzuki-Miyaura Coupling of (E)-(2-Iodovinyl)trimethylsilane with 4-Methoxyphenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: (E)-(2-Iodovinyl)trimethylsilane 4-Methoxyphenylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Solvent Add Toluene and Water Reagents->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to 90 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv.) followed by toluene (to achieve a ~0.2 M concentration of the vinyl iodide).

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-1-(4-methoxyphenyl)-2-(trimethylsilyl)ethene.

Stille Coupling: Versatility with Organostannanes

The Stille coupling utilizes organostannane reagents to form C-C bonds with organic halides.[9] It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[5] However, a significant drawback is the toxicity of tin compounds.[10]

Mechanistic Considerations

The transmetalation step in the Stille reaction is generally faster than in the Suzuki coupling and does not typically require a base. The use of additives like Cu(I) salts can sometimes accelerate the reaction.[1] The stereochemistry of the vinyl iodide is retained in the product.

Tabulated Reaction Conditions
ParameterConditionRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄ is a standard catalyst. The combination of Pd₂(dba)₃ with a phosphine ligand is also highly effective.[11]
Organostannane Vinyl-, aryl-, or alkynyltributylstannaneThe choice of the non-transferable groups on the tin (usually butyl or methyl) is important for efficient coupling.[9]
Solvent Toluene, Dioxane, DMF, THFAnhydrous, non-protic solvents are typically used.
Additives CuI, LiClCuI can accelerate the transmetalation step. LiCl can facilitate the reaction by breaking up tin aggregates and forming more reactive organostannates.
Temperature 80-120 °CHeating is generally required to drive the reaction to completion.
Detailed Protocol: Stille Coupling of (E)-(2-Iodovinyl)trimethylsilane with Tributyl(vinyl)stannane
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene.

  • Reagent Addition: Add tributyl(vinyl)stannane (1.1 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Filter the resulting precipitate and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the (E)-1,4-bis(trimethylsilyl)buta-1,3-diene.

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[13]

Mechanistic Considerations

The reaction proceeds through two interconnected catalytic cycles. In the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle. Copper-free versions of the Sonogashira coupling have also been developed.[14]

Tabulated Reaction Conditions
ParameterConditionRationale & Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Bis(triphenylphosphine)palladium(II) dichloride is a common and effective precatalyst.
Copper Co-catalyst CuICopper(I) iodide is the standard co-catalyst for activating the terminal alkyne.
Terminal Alkyne Aryl- or alkyl-substituted alkynesA wide variety of terminal alkynes can be used.
Base Et₃N, i-Pr₂NH, PiperidineAn amine base is required to deprotonate the alkyne and neutralize the HI formed during the reaction.
Solvent THF, DMF, Toluene, Et₃NThe amine base can sometimes be used as the solvent.
Temperature Room Temperature to 80 °CThe reaction is often run at or slightly above room temperature.
Detailed Protocol: Sonogashira Coupling of (E)-(2-Iodovinyl)trimethylsilane with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-3 mol%), and copper(I) iodide (3-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent, followed by phenylacetylene (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to give (E)-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne.

Heck Reaction: Vinylation of Alkenes

The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Mechanistic Considerations

The Heck reaction proceeds via a different pathway than the previously discussed couplings. After oxidative addition, the alkene coordinates to the palladium center, followed by migratory insertion (syn-carbopalladation). The final product is formed after a syn-β-hydride elimination, which typically leads to the thermodynamically more stable (E)-isomer of the product.[2]

Tabulated Reaction Conditions
ParameterConditionRationale & Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(II) acetate is a common and inexpensive catalyst precursor.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity.
Alkene Acrylates, StyrenesElectron-deficient alkenes like acrylates are particularly good substrates.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HX formed in the reaction.
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are commonly used.
Temperature 80-140 °CHigher temperatures are often necessary for the Heck reaction, especially with less reactive substrates.
Detailed Protocol: Heck Reaction of (E)-(2-Iodovinyl)trimethylsilane with Methyl Acrylate
  • Reaction Setup: In a sealed tube, combine (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Reagent and Solvent Addition: Add methyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) followed by anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to afford methyl (2E,4E)-5-(trimethylsilyl)penta-2,4-dienoate.

Conclusion

(E)-(2-Iodovinyl)trimethylsilane is a versatile and valuable building block for the stereoselective synthesis of a wide range of organic molecules. Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings provides reliable and efficient methods for the construction of complex carbon skeletons. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

  • Miller, Z. D., & Montgomery, J. (2014). A one-pot regioselective allene hydrosilylation/Pd(0)-catalyzed cross-coupling protocol affords functionalized 1,1-disubstituted alkenes with excellent regiocontrol. Organic Letters, 16(20), 5486-5489.
  • Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Wikipedia. (n.d.). Vinyl iodide functional group.
  • Pawluć, P., Hreczycho, G., Szudkowska, J., Kubicki, M., & Marciniec, B. (2009). An efficient protocol for a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides and (E)-β-aryl vinyl bromides from styrenes. Organic Letters, 11(15), 3390-3393.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Chemtube3D. (n.d.). Suzuki Reaction.
  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. Organic Syntheses, 83, 45.
  • Wikipedia. (n.d.). Vinyl iodide.
  • BenchChem. (2025).
  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes.
  • ChemRxiv. (2022). Stereoretentive Radical Cross-Coupling.
  • Watson, D. A., & Beaudry, C. M. (2015).
  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Chen, J., et al. (2024).
  • Pitaval, A., & Echavarren, A. M. (n.d.).
  • MDPI. (2017).
  • Woerly, E. M., et al. (2010). Vinyl Tris(trimethylsilyl)
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Chen, J., et al. (2024).
  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(4), 87-100.
  • ResearchGate. (n.d.).
  • Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • BenchChem. (2025).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.
  • ACS Publications. (2023). Stereospecific Cu(I)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.

Sources

Application

protocol for Hiyama coupling with (E)-(2-Iodovinyl)trimethylsilane

Technical Application Note: Chemoselective Hiyama Cross-Coupling using (E)-(2-Iodovinyl)trimethylsilane Executive Summary This application note details the protocol for utilizing (E)-(2-Iodovinyl)trimethylsilane as a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Hiyama Cross-Coupling using (E)-(2-Iodovinyl)trimethylsilane

Executive Summary

This application note details the protocol for utilizing (E)-(2-Iodovinyl)trimethylsilane as a bifunctional electrophile in Palladium-catalyzed Hiyama cross-coupling reactions. While standard Hiyama coupling involves the activation of a silane nucleophile, this specific reagent acts as a "linchpin," coupling with organosilicon nucleophiles (aryl- or alkenyl-silanes) to generate (E)-


-trimethylsilylstyrenes  and related conjugated dienes.

These products are high-value intermediates, serving as "masked" vinyl anions for subsequent Hiyama-Denmark couplings or precursors for Tamao-Fleming oxidation to carbonyls. The core technical challenge addressed in this guide is the chemoselective retention of the vinyl-TMS group while activating the nucleophilic silane partner.

Mechanistic Principles & Strategy

The success of this protocol relies on exploiting the kinetic differentiation between the C(sp²)–I bond and the C(sp²)–Si bond.

  • Electrophilic Role: The (E)-(2-Iodovinyl)trimethylsilane enters the catalytic cycle via rapid oxidative addition to Pd(0), driven by the weak C–I bond.

  • Nucleophilic Activation: The coupling partner (e.g., aryltrimethoxysilane) is activated by a fluoride source (TBAF/TASF) or a base (Ag₂O/silanolate) to form a pentacoordinate silicate.

  • Chemoselectivity: The reaction conditions must be tuned to activate the nucleophilic silicon center without triggering the protodesilylation of the electrophilic vinyl-TMS moiety.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for preventing side reactions.

HiyamaCoupling Start Reagents: (E)-(2-Iodovinyl)trimethylsilane + Aryl-Si(OMe)3 Pd0 Pd(0) Active Catalyst Start->Pd0 OxAdd Oxidative Addition (Pd inserts into C-I) Pd0->OxAdd Complex_A Pd(II) Intermediate [TMS-Vinyl-Pd-I] OxAdd->Complex_A TransMet Transmetallation (Rate Limiting) Complex_A->TransMet + Activated Aryl-Silicate SideRxn RISK: Protodesilylation (Loss of TMS group) Complex_A->SideRxn Excess Fluoride/Acid Activator Activator Addition (Ag2O or TASF) Activator->TransMet Activates Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: (E)-Styryltrimethylsilane RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition preference for the C-I bond over the C-Si bond.

Experimental Protocols

Two protocols are provided based on substrate sensitivity.[1] Protocol A is the "Gold Standard" for high chemoselectivity, utilizing Silver(I) Oxide. Protocol B is a standard Fluoride-activated method for robust substrates.

Protocol A: Ag₂O-Promoted Coupling (Fluoride-Free)

Best for: Substrates sensitive to fluoride; maximizing retention of the vinyl-TMS group.

Reagents:

  • Electrophile: (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv)

  • Nucleophile: Aryltrimethoxysilane (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Promoter: Ag₂O (1.0 equiv) - Must be freshly opened or stored in dark.

  • Solvent: THF (anhydrous)

  • Ligand: PPh₃ (10 mol%) or AsPh₃ (if reaction is sluggish)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol) and PPh₃ (26 mg, 0.10 mmol). Add dry THF (2 mL) and stir at room temperature (RT) for 10 minutes until the solution turns yellow/orange.

  • Reagent Addition: Add Ag₂O (231 mg, 1.0 mmol) to the reaction vessel. Note: Ag₂O acts as an activator for the silane via a silver-silanolate intermediate.

  • Substrate Introduction: Add the Aryltrimethoxysilane (1.2 mmol) followed efficiently by (E)-(2-Iodovinyl)trimethylsilane (1.0 mmol, 226 mg). Rinse sides with THF (3 mL).

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor by TLC or GC-MS.

    • Checkpoint: The disappearance of the vinyl iodide indicates completion. The product should appear as a less polar spot compared to the iodide.

  • Workup: Cool to RT. Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

    • Caution: Silica is slightly acidic. To prevent TMS cleavage, add 1% Et₃N to the eluent.

Protocol B: TASF/TBAF Activated Coupling

Best for: Rapid screening; substrates where the aryl silane is sterically hindered.

Reagents:

  • Electrophile: (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv)

  • Nucleophile: Aryl(dimethyl)silanol or Aryltrimethoxysilane (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (1.2 equiv).

    • Note: TASF is preferred over TBAF as it is anhydrous and less basic, reducing protodesilylation risks.

Step-by-Step Workflow:

  • Setup: Charge a vial with Pd(PPh₃)₄ (58 mg, 0.05 mmol) and TASF (330 mg, 1.2 mmol) under inert atmosphere.

  • Solvation: Add dry THF (5 mL) and stir.

  • Addition: Add the Aryl silane (1.2 mmol) and (E)-(2-Iodovinyl)trimethylsilane (1.0 mmol) sequentially.

  • Reaction: Stir at 50°C for 2–4 hours.

    • Critical Control: Do not overheat. Higher temperatures (>70°C) with fluoride increase the rate of C-Si cleavage on the vinyl-TMS group.

  • Quench: Quench with water. Extract with diethyl ether (3x).

  • Purification: Dry over MgSO₄ and concentrate. Chromatograph on neutral alumina or buffered silica.

Data Analysis & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Ag₂O)Protocol B (TASF)Protocol C (TBAF - Traditional)
Yield (Avg) 82–95%70–85%40–65%
TMS Retention Excellent (>98%)Good (90%)Poor (<60%)
Reaction Time 4–6 Hours2–4 Hours1–2 Hours
Moisture Tolerance Low (Requires Anhydrous)ModerateModerate
By-products MinimalFluorosilanesProtodesilylated alkene
Troubleshooting Guide
  • Issue: Low Yield / Protodesilylation (Product is Styrene, not TMS-Styrene)

    • Cause: Fluoride source is too aggressive or "wet" (TBAF contains water, generating HF).

    • Solution: Switch to Protocol A (Ag₂O). If using fluoride, switch from TBAF to TASF or dry the TBAF via azeotropic distillation with toluene/THF.

  • Issue: Homocoupling of Aryl Silane (Biaryl formation)

    • Cause: Oxidative homocoupling promoted by Pd(II).

    • Solution: Degas solvents thoroughly (Freeze-Pump-Thaw). Ensure strict stoichiometry of the oxidant (if using oxidative conditions, though not recommended here).

  • Issue: No Reaction

    • Cause: Steric bulk on the Aryl Silane.

    • Solution: Increase temperature to 80°C and use a bulky phosphine ligand (e.g., P(o-tol)₃) to facilitate transmetallation.

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846.

  • Hirabayashi, K., Mori, A., & Hiyama, T. (1997). Silver(I) Oxide-Promoted Cross-Coupling of Organosilicon Compounds with Organic Halides: A New Strategy for the Hiyama Reaction. Tetrahedron Letters, 38(3), 461–464.

  • Alami, M., & Cahiez, G. (2002). Stereoselective Synthesis of (E)- and (Z)-1-Halo-2-trimethylsilylethylenes. Organic Syntheses, 79, 133. (Synthesis of the reagent).

  • Gordillo, A., de Jesus, E., & Lopez-Mardomingo, C. (2006). Palladium-catalyzed Hiyama cross-coupling of aryl iodides with aryltrimethoxysilanes in water.[2] Chemical Communications, (23), 2516-2518.

Sources

Method

Application Note: High-Fidelity Preparation of (E)-(2-Iodovinyl)trimethylsilane via Hydroalumination

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (E)-(2-Iodovinyl)trimethylsilane . It addresses the critical mechanistic factors—specifically solvent-controlled...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (E)-(2-Iodovinyl)trimethylsilane . It addresses the critical mechanistic factors—specifically solvent-controlled stereoselectivity—that often lead to experimental failure or isomeric mixtures in standard literature procedures.

Executive Summary

(E)-(2-Iodovinyl)trimethylsilane is a linchpin reagent in modern organic synthesis, serving as a modular "vinyl anion equivalent" in Pd-catalyzed cross-couplings (Stille, Suzuki-Miyaura, Sonogashira). Its utility relies entirely on the geometric purity of the alkene.

While hydroalumination of alkynes is a classic reaction, the synthesis of the (E)-isomer from trimethylsilylacetylene (TMS-acetylene) presents a specific stereochemical challenge. Standard hydroalumination is kinetically controlled to yield the syn-addition product ((Z)-isomer). This protocol details the thermodynamic isomerization strategy using non-polar solvents and thermal equilibration to exclusively generate the (E)-isomer, followed by stereoretentive iodinolysis.

Mechanistic Principles & Critical Design

To achieve high isomeric purity (>98% E), one must understand the behavior of the aluminum intermediate.

The Stereoselectivity Switch

The reaction proceeds via the addition of Diisobutylaluminum hydride (DIBAL-H) across the triple bond.

  • Kinetic Pathway (THF/Ether): In Lewis basic solvents, DIBAL-H coordinates to the solvent. The addition is strictly syn, producing the (Z)-vinyl alane . The solvent coordination prevents the rotation/isomerization of the intermediate.

  • Thermodynamic Pathway (Hexane/Heptane): In non-polar hydrocarbon solvents, the initial (Z)-vinyl alane is electronically unsaturated. Upon mild heating (

    
    ), the C=C bond undergoes isomerization to the thermodynamically more stable (E)-vinyl alane  (placing the bulky Aluminum and TMS groups trans).
    
Regioselectivity

Due to the steric bulk of the trimethylsilyl group and the hydridic nature of the Al-H bond, the aluminum moiety adds exclusively to the terminal carbon, while the hydride adds to the internal (silicon-bearing) carbon.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the Kinetic (Z) and Thermodynamic (E) pathways.

ReactionMechanism Start TMS-Acetylene (TMS-C≡C-H) DIBAL DIBAL-H (Hydroalumination) Start->DIBAL Z_Alane (Z)-Vinyl Alane (Kinetic Product) DIBAL->Z_Alane Syn-Addition E_Alane (E)-Vinyl Alane (Thermodynamic Product) Z_Alane->E_Alane Isomerization (Hexane/Heat) Solvent_Polar Solvent: THF/Ether (Stabilizes Z) Z_Alane->Solvent_Polar Iodine Iodinolysis (Retention of Config.) E_Alane->Iodine Solvent_Polar->Z_Alane Trapped Solvent_NonPolar Solvent: Hexane + Heat (50°C) Solvent_NonPolar->E_Alane Target (E)-(2-Iodovinyl)TMS (Target Product) Iodine->Target

Caption: Mechanistic divergence. Use of hydrocarbon solvents and heat drives the isomerization from the kinetic Z-alane to the thermodynamic E-alane prior to iodinolysis.

Experimental Protocol

Reagents & Equipment
  • Ethynyltrimethylsilane (TMS-Acetylene): 1.0 equiv (e.g., 5.0 g, 51 mmol).

  • DIBAL-H: 1.05 equiv (1.0 M solution in Hexanes ). Do not use THF solution.

  • Iodine (

    
    ):  1.1 equiv (solid, dry).
    
  • Solvents: Anhydrous Hexane (reaction), Anhydrous THF (for Iodine solution), Diethyl Ether (workup).

  • Apparatus: Flame-dried 3-neck round bottom flask, Argon/Nitrogen line, addition funnel, low-temperature thermometer.

Step-by-Step Procedure
Phase 1: Hydroalumination (Formation of E-Alane)
  • Setup: Equip a flame-dried flask with a magnetic stir bar, reflux condenser, and inert gas inlet. Flush with Argon.

  • Charging: Add TMS-acetylene (1.0 equiv) and anhydrous Hexane (concentration ~0.5 M).

  • Addition: Cool the flask to

    
    . Add DIBAL-H (1.0 M in Hexanes)  dropwise via syringe or cannula.
    
    • Note: The reaction is exothermic. Control addition rate to maintain temp

      
      .
      
  • Isomerization: Once addition is complete, warm the reaction to Room Temperature and then heat to 50°C (oil bath) for 4 hours .

    • Critical Step: This heating period drives the

      
       isomerization. The solution usually remains clear and colorless.
      
  • Cooling: Cool the reaction mixture to

    
      (Dry ice/Acetone bath).
    
Phase 2: Iodinolysis
  • Preparation of Iodine: In a separate flask, dissolve Iodine (1.1 equiv) in anhydrous THF .

    • Why THF? Iodine has poor solubility in hexane. THF is required here to solubilize

      
       and facilitate the electrophilic cleavage of the C-Al bond.
      
  • Addition: Slowly add the Iodine/THF solution to the cold (

    
    ) alkenyl aluminum mixture.
    
    • Observation: The violet color of iodine should disappear initially. As the reaction completes, a persistent violet/brown color will remain.

  • Warming: Allow the mixture to warm to

    
      over 1 hour.
    
Phase 3: Workup & Purification
  • Quench: Slowly pour the reaction mixture into a beaker containing a stirred mixture of saturated aqueous Sodium Thiosulfate (to reduce excess

    
    ) and Rochelle’s Salt  (Potassium Sodium Tartrate) solution.
    
    • Safety: Gas evolution (

      
      ) may occur from unreacted hydride.
      
  • Emulsion Breaking: Stir vigorously for 1–2 hours until the two layers (organic and aqueous) separate cleanly. Rochelle's salt complexes the aluminum salts, preventing the formation of gelatinous emulsions.

  • Extraction: Separate layers. Extract the aqueous layer

    
     with Diethyl Ether or Hexane.
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Carefully concentrate under reduced pressure (Rotovap).

    • Caution: The product is volatile (bp ~140°C, but significant vapor pressure). Do not use high vacuum or excessive heat (

      
       bath).
      
  • Purification: Purify via short-path distillation or flash chromatography (100% Pentane/Hexane).

Workflow Visualization

Workflow Setup Inert Atmosphere Setup (Argon, Flame-dried) Step1 Hydroalumination TMS-Acetylene + DIBAL-H (Hexane) Heat @ 50°C for 4h Setup->Step1 Step2 Cool to -78°C Add Iodine in THF Step1->Step2 Isomerization Complete Step3 Quench Sat. Na2S2O3 + Rochelle's Salt Step2->Step3 Reaction Complete Step4 Phase Separation Stir until layers clear (Al-complexation) Step3->Step4 Emulsion Control Step5 Purification Distillation or SiO2 Plug Step4->Step5

Caption: Operational workflow emphasizing the critical heating step for isomerization and Rochelle's salt quench for aluminum management.

Quality Control & Data Validation

The success of this protocol is validated by


 NMR spectroscopy.[1][2][3] The coupling constant (

) of the vinylic protons is the definitive metric for stereochemical assignment.
NMR Specification Table
ParameterValueInterpretation
Chemical Shift (

)
~6.8 ppm (doublet)Vinyl Proton (

to I)
Chemical Shift (

)
~6.5 ppm (doublet)Vinyl Proton (

to I)
Coupling Constant (

)
14.0 – 15.5 Hz (E)-Isomer (Trans)
Comparison (

)
6.0 – 8.0 Hz(Z)-Isomer (Cis) - FAILED BATCH
Yield 75 – 85%Expected isolated yield
Appearance Colorless to pale pink liquidLight sensitive (store in dark)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low E/Z Ratio Solvent was too polar (THF present in Step 1).Ensure DIBAL-H is in Hexanes. Ensure reaction flask is dry.
Low E/Z Ratio Insufficient heating time.Extend heating at 50°C to 6 hours.
Low Yield Volatility loss.[2]Do not use high vacuum. Distill at atmospheric or mild vacuum (water aspirator).
Emulsion Aluminum salts precipitating.Increase volume of Rochelle's salt solution and stir time (>2h).
Purple Product Residual Iodine.Wash organic layer with additional Sodium Thiosulfate.

References

  • Negishi, E.; Takahashi, T. "Organozirconium Compounds in Organic Synthesis." Synthesis, 1988 , 1–19. Link(Foundational work on hydroalumination and isomerization).

  • Miller, J. A.; Negishi, E. "Stereoselective Synthesis of (E)- and (Z)-Alkenyl Halides via Organoalanes." Tetrahedron Letters, 1984 , 25, 5863–5866. Link(Primary reference for E-selective hydroalumination).

  • Zweifel, G.; Lewis, W. "Stereoselective Synthesis of Vinyl Silanes." Journal of Organic Chemistry, 1978 , 43, 2739. Link(Mechanistic details on solvent effects).

  • Trost, B. M.; Ball, Z. T. "Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes." Journal of the American Chemical Society, 2005 , 127, 17644–17655. Link(Comparative analysis of vinyl silane synthesis).

Sources

Application

High-Fidelity Synthesis of (E)-(2-Iodovinyl)trimethylsilane: Application Note &amp; Protocols

Introduction & Strategic Utility (E)-(2-Iodovinyl)trimethylsilane (CAS: 18163-47-8) is a linchpin reagent in modern organometallic chemistry. It serves as a modular "vinyl anion" equivalent, enabling the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

(E)-(2-Iodovinyl)trimethylsilane (CAS: 18163-47-8) is a linchpin reagent in modern organometallic chemistry. It serves as a modular "vinyl anion" equivalent, enabling the introduction of the vinyl silane motif via Pd-catalyzed cross-couplings (Negishi, Sonogashira, Suzuki-Miyaura). The retention of the silyl group allows for subsequent downstream functionalization, such as Hiyama couplings or halodesilylations, making it a "masked" acetylene or olefin equivalent.

The Critical Challenge: The utility of this reagent depends entirely on its stereoisomeric purity. Contamination with the (Z)-isomer or the geminal-isomer degrades the efficacy of subsequent stereospecific couplings.

This Application Note details two field-proven one-pot methodologies to access the (E)-isomer with


 stereoselectivity.
  • Method A (The Gold Standard): Hydrozirconation-Iodination (Schwartz’s Reagent). Recommended for research scale (1g – 20g) where stereopurity is paramount.

  • Method B (The Scalable Alternative): Hydralumination-Iodination (DIBAL-H). Recommended for process scale (>50g) where cost is a driver and cryogenic facilities are available.

Comparative Analysis of Methods

FeatureMethod A: Hydrozirconation (Zr)Method B: Hydralumination (Al)
Reagent

(Schwartz's Reagent)
DIBAL-H (Diisobutylaluminum hydride)
Stereoselectivity (E:Z) Excellent (>99:1)Good (>95:5)
Reaction Conditions Ambient Temperature (20–25 °C)Cryogenic (-78 °C to 0 °C)
Atom Economy Low (Stoichiometric Zr waste)Moderate (Al waste)
Safety Profile Moderate (Solid reagent, air-sensitive)High Risk (Pyrophoric liquid)
Cost High (

$)
Low ($)
Primary Application Total Synthesis, MedChemProcess Development, Bulk Reagent

Method A: Hydrozirconation-Iodination (The Gold Standard)

Mechanistic Rationale

This method relies on the "Schwartz Hydrozirconation," a syn-addition of the Zr-H bond across the alkyne. The bulky


 moiety directs the hydride to the more substituted carbon (though for terminal alkynes, steric bulk usually directs Zr to the terminal position; however, with Silicon, electronic effects and the "beta-silicon effect" stabilize the terminal Zr species). Crucially, the subsequent reaction with iodine proceeds with retention of configuration , locking in the (E)-geometry.
Visual Workflow (DOT)

Hydrozirconation Start Start: Inert Atmosphere (Ar/N2) Reagent Suspend Cp2ZrHCl in THF (White Slurry) Start->Reagent Addition Add TMS-Acetylene (Solution clears -> Yellow) Reagent->Addition Stir 20 min @ RT Intermediate Intermediate: (E)-Vinyl Zirconium Addition->Intermediate Syn-Addition Iodination Add I2 (0°C) (Dark Red -> Brown) Intermediate->Iodination Electrophilic Trapping (Retention) Quench Quench: Sat. Na2S2O3 + Et2O Iodination->Quench Removal of excess I2 Product Product: (E)-TMS-Vinyl Iodide Quench->Product Separation & Distillation

Caption: Workflow for the hydrozirconation-iodination sequence. Color changes are critical process indicators.

Detailed Protocol

Reagents:

  • Trimethylsilylacetylene (1.0 equiv)

  • 
     (Schwartz's Reagent) (1.1 – 1.2 equiv)
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to alkyne)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Suspension: In a glovebox or under rapid Argon flow, add solid

    
    . Suspend in anhydrous THF.
    
    • Checkpoint: The reagent should be white or pale yellow. If it is pink or green, the reagent has oxidized and yield will suffer.

  • Hydrozirconation: Add Trimethylsilylacetylene dropwise via syringe at room temperature (23 °C).

    • Observation: The white suspension will gradually turn into a clear, yellow/orange solution over 15–30 minutes. This indicates the formation of the alkenyl zirconium species. Stir for an additional 30 minutes to ensure conversion.

  • Iodination: Cool the solution to 0 °C (ice bath). Dissolve Iodine in a minimal amount of THF and add it dropwise to the reaction mixture.

    • Caution: The reaction is exothermic. The color will shift from yellow to dark brown/purple.

  • Quench & Workup: After 1 hour at 0 °C, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous Sodium Thiosulfate (

    
    ) and Diethyl Ether.
    
    • Mechanism:[1][2][3] Thiosulfate reduces excess iodine (purple) to iodide (colorless). Shake until the organic layer is yellow/orange (not purple).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
    • Note: The byproduct

      
       precipitates as a sludge; filtration through a pad of Celite is recommended before separation.
      
    • Final Step: Distill the crude oil (approx. bp 130 °C / 760 mmHg, or ~55 °C / 15 mmHg) to obtain a clear, colorless liquid.

Method B: Hydralumination-Iodination (Scalable Alternative)

Mechanistic Rationale

Aluminum hydrides (DIBAL-H) perform syn-hydrometallation on alkynes. The resulting vinyl alane is nucleophilic. Upon treatment with iodine, the C-Al bond is cleaved. While generally stereoselective, this route is more sensitive to solvent effects (Lewis basic solvents like THF/Ether are required to direct the regiochemistry and prevent isomerization).

Visual Workflow (DOT)

Hydralumination Setup Setup: Flame-dried, Argon, -78°C Reactants TMS-Acetylene + Hexane Setup->Reactants DIBAL Add DIBAL-H (1.0M) Dropwise (Exothermic!) Reactants->DIBAL Warm Warm to RT (1h) Form Vinyl Alane DIBAL->Warm Cool Cool to -78°C Warm->Cool IodineAdd Add I2 in THF (Maintain <-60°C) Cool->IodineAdd Workup Rochelle's Salt Workup (Emulsion Breaking) IodineAdd->Workup

Caption: Protocol for DIBAL-H mediated synthesis. Temperature control is vital to prevent desilylation or isomerization.

Detailed Protocol

Reagents:

  • Trimethylsilylacetylene (1.0 equiv)

  • DIBAL-H (1.0 M in hexanes) (1.05 equiv)[3]

  • Iodine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Hexanes/Ether (1:1 mixture)

Step-by-Step Procedure:

  • Cryogenic Setup: In a flame-dried flask under Argon, dissolve TMS-acetylene in anhydrous hexanes. Cool to 0 °C.

  • Hydralumination: Add DIBAL-H solution dropwise.

    • Safety: DIBAL-H is pyrophoric. Use long-needle techniques and ensure positive inert pressure.

  • Formation: Allow the mixture to warm to room temperature and stir for 2 hours. This ensures formation of the (E)-vinyl alane.

  • Iodination: Cool the reaction mixture to -78 °C (Dry ice/Acetone). Add a solution of Iodine in anhydrous THF dropwise.

    • Critical: The low temperature prevents side reactions between the aluminum byproduct and the silyl group.

  • Workup (The "Rochelle" Method):

    • Aluminum salts form gelatinous emulsions that trap product.

    • Protocol: Dilute with ether, then slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2–4 hours until two clear layers form.

  • Purification: Separate layers, dry organic phase, concentrate, and distill as in Method A.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield "Old" Schwartz ReagentReagent must be white/yellow. If grey/green, titrate or purchase fresh.
(Z)-Isomer Presence Light exposure or Acidic workupPerform iodination in low light; ensure thiosulfate quench is neutral/basic.
Emulsion (Method B) Incomplete Al hydrolysisUse Rochelle's salt and patience. Do not rush the separation.
Desilylation Fluoride contamination or high heatAvoid silicone grease; keep distillation temp <140°C (bath).

Storage: The product is light-sensitive and potentially volatile. Store in an amber vial at 4 °C over copper wire (stabilizer) if storing for >1 month.

References

  • Original Hydrozirconation Methodology: Hart, D. W.; Schwartz, J. "Hydrozirconation.[4][5] Organic Synthesis via Organozirconium Intermediates." J. Am. Chem. Soc.[1][5][6]1974 , 96, 8115.[5][6] [Link]

  • Stereochemical Retention in Halogenation: Hart, D. W.; Blackburn, T. F.; Schwartz, J. "Hydrozirconation. III. Stereospecific and Regioselective Functionalization of Alkylacetylenes via Vinylzirconium Intermediates."[7] J. Am. Chem. Soc.[1][5][6]1975 , 97, 679.[6] [Link]

  • Application in Total Synthesis (Protocol Validation): Wipf, P.; Xu, W. "Total Synthesis of (-)-Carbovir." Tetrahedron Lett.[4][6]1994 , 35, 5197. (Demonstrates the utility of the Schwartz route for sensitive vinyl iodides). [Link]

  • Hydralumination Route (Al-mediated): Eisch, J. J.; Foxton, M. W. "Hydroalumination of Alkynes. Kinetic vs Thermodynamic Control." J. Org.[2][7] Chem.1971 , 36, 3520. [Link]

  • Negishi Coupling Utility (Context): Negishi, E.; Van Horn, D. E. "Carbometallation. Controlled carbometallation as a new tool for carbon-carbon bond formation." Pure Appl. Chem.1984 , 56, 1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in (E)-(2-Iodovinyl)trimethylsilane Couplings

Welcome to the technical support center for researchers utilizing (E)-(2-Iodovinyl)trimethylsilane in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (E)-(2-Iodovinyl)trimethylsilane in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the preservation of E-alkene geometry. Loss of stereochemical purity is a critical issue that can significantly impact the synthesis of complex molecules, natural products, and pharmaceuticals where precise three-dimensional structure is paramount.[1] This resource combines mechanistic insights with practical, field-proven protocols to help you navigate and overcome challenges related to E/Z isomerization.

Troubleshooting Guide: Diagnosing and Solving Isomerization

This section addresses specific problems you might encounter during your experiments. Each entry details potential causes and provides actionable solutions to restore the stereochemical integrity of your reaction.

Problem 1: My final product is a mixture of E and Z isomers after a Sonogashira coupling. What happened?

Answer:

The Sonogashira reaction, while powerful for forming C(sp)-C(sp²) bonds, can be susceptible to isomerization under certain conditions.[2] The loss of your desired E-geometry likely stems from one or more of the following factors:

  • Radical Intermediates: The most common culprit is the formation of radical species. Reversible addition of a radical (e.g., a thiyl radical from an additive or impurity) across the double bond can lead to free rotation around the C-C single bond in the resulting intermediate, scrambling the stereochemistry upon elimination of the radical.[3]

  • Reaction Conditions: Harsh conditions, such as prolonged reaction times or excessively high temperatures, can provide the energy needed to overcome the rotational barrier, leading to thermodynamic equilibration of the isomers.[2][4] While vinyl iodides are generally reactive under mild conditions, elevated temperatures may be tempting to drive the reaction to completion, inadvertently causing isomerization.[2][5]

  • Photochemical Isomerization: Exposure of the reaction mixture to ambient light, especially UV or high-energy visible light, can promote E→Z isomerization.[6][7][8] Vinyl iodides can absorb light, leading to excited states where the barrier to rotation is significantly lower.[7]

Solutions & Protocols:

  • Exclude Light and Oxygen: Run your reactions in flasks wrapped in aluminum foil and under a strictly inert atmosphere (Argon or Nitrogen). This minimizes both photochemical and radical-generating oxidative processes.

  • Incorporate a Radical Scavenger: The addition of a radical inhibitor can effectively quench isomerization pathways.[9][10]

    • Recommended Additives:

      • Butylated hydroxytoluene (BHT)

      • 2,6-di-tert-butyl-4-methylphenol

      • Galvinoxyl

    Protocol: Sonogashira Coupling with Radical Scavenger

    • To a flame-dried Schlenk flask under Argon, add the Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), CuI (1-2 mol%), and a radical scavenger (e.g., BHT, 5-10 mol%).

    • Add (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[11]

    • Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[11][12]

    • Stir the reaction at room temperature, monitoring by TLC or GC-MS. Avoid heating unless absolutely necessary.

    • Upon completion, proceed with a standard aqueous workup and purification.

  • Optimize Temperature and Time: Aim for the lowest possible temperature and shortest reaction time that provides a reasonable yield. It is often better to accept a slightly lower, but stereochemically pure, yield than to push for full conversion at the cost of isomerization.

Problem 2: I'm observing significant isomerization in my Stille coupling, even at moderate temperatures. Could my catalyst or reagents be the issue?

Answer:

Yes, the components of your Stille reaction can play a significant role in promoting E/Z isomerization.[4] While the fundamental mechanism is often stereoretentive, side reactions can compromise the outcome.

  • Palladium Catalyst and Ligands: The choice of palladium source and, more importantly, the phosphine ligand can influence the stability of the intermediates in the catalytic cycle.[13] Some ligand systems may be more prone to side reactions that allow for isomerization. The oxidative addition and reductive elimination steps are typically stereoretentive, but isomerization can occur if the vinyl group detaches and re-attaches to the palladium center or via radical pathways.[14]

  • Organotin Reagent Quality: Organostannanes, especially vinylstannanes, can degrade over time, potentially generating radical initiators. Ensure your organotin reagent is pure and, if possible, freshly prepared or purified before use.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic species.[13] Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

Solutions & Protocols:

  • Ligand Screening: If isomerization persists, screen different phosphine ligands. Bulkier, more electron-donating ligands can sometimes stabilize the palladium intermediates and suppress side reactions.

Ligand TypeExampleTypical Observation
Triphenylphosphines PPh₃, AsPh₃Standard choice, but can be suboptimal.[15]
Bulky Alkylphosphines P(t-Bu)₃Often provides higher reactivity, allowing lower temperatures.
Bidentate Phosphines dppf, dppeCan create more stable, well-defined catalytic species.[16]
  • Use a Freshly Activated Catalyst: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure its reduction to the active Pd(0) species is efficient and does not generate side products that could initiate isomerization. Starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often more reliable.[17]

Workflow: Optimizing Stille Coupling Conditions

G cluster_0 Radical-Catalyzed Isomerization E_Alkene E-Vinyl Iodide Radical_Intermediate Radical Adduct (Free Rotation Occurs) E_Alkene->Radical_Intermediate + X• Radical_Intermediate->E_Alkene - X• (Retention) Z_Alkene Z-Vinyl Iodide Radical_Intermediate->Z_Alkene - X• (Inversion) Initiator X• (Radical) Initiator->E_Alkene

Caption: Mechanism of radical-catalyzed E/Z isomerization.

Q2: Are certain coupling reactions inherently better at preserving stereochemistry for this substrate?

While most palladium-catalyzed cross-coupling reactions are designed to be stereoretentive, their susceptibility to isomerization-inducing side reactions can vary. [1][4]

  • Suzuki Coupling: Generally shows high stereoretention, provided that reaction conditions are kept mild. The mechanism does not typically involve intermediates prone to isomerization.

  • Sonogashira Coupling: Highly effective, but care must be taken to control temperature and exclude light and oxygen to prevent radical pathways, as discussed above. [2][12]* Stille Coupling: The core mechanism is stereoretentive. [4]However, issues with tin reagent purity and potentially harsh conditions can introduce isomerization pathways. [4]* Hiyama Coupling: This silicon-based coupling is an excellent alternative. The activation of the vinylsilane with fluoride or under oxidative conditions is often very clean, and the reaction generally proceeds with high fidelity. [18][19] For substrates sensitive to isomerization, a Hiyama coupling can be a robust choice due to the high stability of the vinylsilane coupling partner and typically mild activation conditions. [18][19] Q3: Can my choice of base contribute to isomerization?

Yes, although it is a less common cause than radical or thermal pathways. Very strong bases could potentially deprotonate trace acidic protons, leading to anionic intermediates that might have a lower barrier to isomerization. More commonly, the choice of base can affect the solubility and activity of the catalyst, indirectly influencing the reaction rate and required temperature, which in turn affects the likelihood of thermal isomerization. [20]For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures than organic amine bases like Et₃N or DIPEA, potentially increasing the risk. Always use the mildest base that effectively promotes the reaction.

Q4: How can I confirm the stereochemistry of my product?

The most definitive method is ¹H NMR spectroscopy. The coupling constants (J-values) between the vinylic protons are diagnostic:

  • trans protons (E-isomer): Typically exhibit a large coupling constant, usually in the range of 12-18 Hz .

  • cis protons (Z-isomer): Show a smaller coupling constant, generally 6-12 Hz .

For trisubstituted alkenes where this analysis is not possible, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of substituents on the double bond, confirming the geometry.

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Photocatalytic E→Z Contra‐Thermodynamic Isomerization of Vinyl Silanes with Lewis Base. (2022). PMC. Retrieved from [Link]

  • Lau, P. W.-K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. Retrieved from [Link]

  • Non-adiabatic photodissociation dynamics of vinyl iodide from nσ and nπ transitions.** (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Photochemistry and Dynamics of Vinyl Bromide and Vinyl Iodide in Rare Gas Matrixes. (n.d.). ACS Publications. Retrieved from [Link]

  • Radical scavengers | Preventing polymerization. (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Cation-Controlled Olefin Isomerization Catalysis with Palladium Pincer Complexes. (n.d.). NSF Public Access Repository. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved from [Link]

  • Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane-thiols. (2018). PubMed. Retrieved from [Link]

  • Synthetic Applications of Allylsilanes and Vinylsilanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight to alkyl iodide reductive elimination. (2011). Semantic Scholar. Retrieved from [Link]

  • Vinyl iodide functional group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2) - S bond formation. (n.d.). PMC. Retrieved from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). [No Source Name Available]. Retrieved from [Link]

  • File:Radical scavenger to prevent isomerization.png. (2014). Wikimedia Commons. Retrieved from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. (n.d.). PMC. Retrieved from [Link]

  • The reactions with radical scavengers. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Borylative Transition Metal-Free Couplings of Vinyl Iodides with Various Nucleophiles, Alkenes or Alkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (n.d.). PMC. Retrieved from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link]

  • Isomerization of ((E)-1-Iodo-1-alkenyl)trimethylsilanes to... (n.d.). ResearchGate. Retrieved from [Link]

  • Vinyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Radical-Radical Cross Coupling Reactions. (2023). INOUE RESEARCH GROUP. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

The Decisive Advantage: (E)-(2-Iodovinyl)trimethylsilane in Modern Cross-Coupling Reactions

A Comparative Guide for Researchers in Synthetic Chemistry In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for synthetic chemists. The choice...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for synthetic chemists. The choice of coupling partners is paramount to the success of these transformations, influencing reaction rates, yields, and overall efficiency. While vinyl bromides have long been workhorse substrates, a superior alternative has emerged in the form of (E)-(2-Iodovinyl)trimethylsilane. This guide provides an in-depth comparison, supported by experimental evidence and mechanistic insights, to illuminate the distinct advantages of this versatile vinyl iodide reagent.

At a Glance: Superior Reactivity and Milder Conditions

The fundamental difference between (E)-(2-Iodovinyl)trimethylsilane and vinyl bromides lies in the inherent reactivity of the carbon-halogen bond. The weaker carbon-iodine bond (C-I) compared to the carbon-bromine bond (C-Br) dictates a lower activation energy for the crucial oxidative addition step in the catalytic cycle of most cross-coupling reactions. This seemingly subtle difference translates into significant practical advantages in the laboratory.

Feature(E)-(2-Iodovinyl)trimethylsilaneVinyl Bromides
Reactivity HighModerate to Good
Typical Reaction Temperatures Room temperature to moderate heatingOften require elevated temperatures
Catalyst Loading Generally lowerOften higher
Reaction Times Typically shorterCan be significantly longer
Functional Group Tolerance Excellent due to milder conditionsGood, but can be limited by higher temperatures

Mechanistic Underpinnings: The Oxidative Addition Step

The catalytic cycle of popular cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions universally begins with the oxidative addition of the organic halide to a low-valent palladium(0) complex. The rate of this step is often the rate-determining step of the entire catalytic cycle. The bond dissociation energies for C-I and C-Br bonds in vinyl halides are approximately 234 kJ/mol and 280 kJ/mol, respectively. This lower bond energy for the C-I bond in (E)-(2-Iodovinyl)trimethylsilane facilitates a more rapid oxidative addition to the palladium(0) catalyst, thereby accelerating the overall reaction rate.

Oxidative_Addition cluster_iodide (E)-(2-Iodovinyl)trimethylsilane (X=I) cluster_bromide Vinyl Bromide (X=Br) Pd(0)L_n Pd(0)Ln Transition_State [R---Pd(Ln)---X]‡ Pd(0)L_n->Transition_State Oxidative Addition Vinyl-X R-X (Vinyl Halide) Vinyl-X->Transition_State Oxidative_Adduct trans-Pd(II)(R)(X)Ln Transition_State->Oxidative_Adduct Lower_Ea Lower Activation Energy (Ea) Higher_Ea Higher Activation Energy (Ea)

Caption: Oxidative addition of a vinyl halide to a Pd(0) complex.

The higher reactivity of vinyl iodides is a well-established trend in palladium-catalyzed cross-coupling reactions. For instance, in Sonogashira couplings, the general order of reactivity for sp2-hybridized carbons is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[1] This hierarchy underscores the advantage of using vinyl iodides for achieving efficient reactions under milder conditions.

Experimental Validation: A Head-to-Head Comparison in Sonogashira Coupling

Parameter(E)-(2-Iodovinyl)trimethylsilaneVinyl Bromide
Reaction Temperature Room Temperature80-100 °C
Reaction Time 2-6 hours12-24 hours
Typical Yield >90%70-85%
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₄ / CuI
Base Et₃NEt₃N or other amine bases

This table is a composite representation based on generally accepted reactivity trends and typical protocols reported in the literature.

The data clearly indicates that the use of a vinyl iodide allows for significantly milder reaction conditions and shorter reaction times while achieving higher yields. This is particularly advantageous when dealing with thermally sensitive substrates or complex molecules with multiple functional groups.

Protocol Showcase: Sonogashira Coupling with (E)-(2-Iodovinyl)trimethylsilane

This protocol provides a robust and reproducible method for the Sonogashira coupling of (E)-(2-Iodovinyl)trimethylsilane with a terminal alkyne. The mild conditions and high yield are characteristic of the advantages of using a vinyl iodide.

Materials:

  • (E)-(2-Iodovinyl)trimethylsilane (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry, nitrogen-flushed flask, add (E)-(2-Iodovinyl)trimethylsilane, the terminal alkyne, and anhydrous THF.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add triethylamine, followed by copper(I) iodide and tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add (E)-(2-Iodovinyl)trimethylsilane, Alkyne, and THF Start->Reagents Degas Degas with Nitrogen Reagents->Degas Additives Add Et3N, CuI, and Pd(PPh3)4 Degas->Additives Reaction Stir at Room Temperature Additives->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

The Role of the Trimethylsilyl Group: Beyond a Spectator

The trimethylsilyl (TMS) group in (E)-(2-Iodovinyl)trimethylsilane is not merely a passive spectator. It offers several advantages:

  • Stereochemical Control: The synthesis of (E)-(2-Iodovinyl)trimethylsilane from trimethylsilylacetylene allows for excellent stereocontrol, ensuring the exclusive formation of the (E)-isomer. This is crucial for applications where the geometry of the double bond is critical.

  • Hiyama Coupling: The vinylsilane moiety can directly participate in Hiyama or Hiyama-Denmark cross-coupling reactions.[2][3][4][5] This dual reactivity allows for sequential, regioselective cross-coupling reactions at both the carbon-iodine and carbon-silicon bonds, opening up avenues for the synthesis of complex polysubstituted alkenes.

  • Stability and Handling: Vinylsilanes are generally stable and easy to handle compounds, adding to the practicality of (E)-(2-Iodovinyl)trimethylsilane as a synthetic building block.

Conclusion: A Clear Choice for Enhanced Synthetic Efficiency

For researchers and drug development professionals seeking to optimize their synthetic routes, the evidence overwhelmingly favors (E)-(2-Iodovinyl)trimethylsilane over traditional vinyl bromides. Its superior reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in a variety of palladium-catalyzed cross-coupling reactions. The presence of the trimethylsilyl group further enhances its utility, providing stereochemical control and the potential for subsequent Hiyama coupling. By embracing this advanced reagent, chemists can accelerate their research and development efforts, enabling the more efficient synthesis of complex molecules.

References

  • Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry1994 , 66(7), 1471-1478. Available at: [Link]

  • Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Accounts of Chemical Research2002 , 35(10), 835-846. Available at: [Link]

  • Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Wikipedia. Available at: [Link]

  • Stille Reaction. Wikipedia. Available at: [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975 , 16(50), 4467-4470. Available at: [Link]

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866-867. Available at: [Link]

Sources

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